N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-phenoxyacetamide
Description
The compound N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-phenoxyacetamide is a thiazole-based acetamide derivative characterized by a 4-phenyl-substituted thiazole core, a thioether-linked 2-amino-2-oxoethyl moiety, and a phenoxyacetamide group. The thiazole scaffold is widely recognized for its role in medicinal chemistry, particularly in anticancer and anti-inflammatory agents.
Properties
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c20-15(23)12-26-19-22-17(13-7-3-1-4-8-13)18(27-19)21-16(24)11-25-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APASTPBFAGSSIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)N)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-phenoxyacetamide typically involves multiple steps, starting with the formation of the thiazole ring One common method involves the reaction of 2-aminothiophenol with α-haloketones to form the thiazole core
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C18H17N3O3S2
- Molecular Weight : 405.4 g/mol
Structural Features
The compound's structure includes:
- A thiazole ring , which is known for its diverse biological activities.
- An acetamide group , which enhances solubility and bioavailability.
- A phenoxy moiety , contributing to its interaction with biological targets.
Medicinal Chemistry
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-phenoxyacetamide has been investigated for its potential pharmacological properties, particularly in the following areas:
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. The thiazole moiety is often associated with antimicrobial activity, which could be enhanced by the compound's unique substitutions.
Anticancer Properties
Research indicates that compounds with similar structural features may possess anticancer activities. The presence of the thiazole ring is particularly noteworthy, as thiazole derivatives have been linked to inhibiting cancer cell proliferation through various mechanisms.
Structure-Activity Relationship (SAR) Studies
The synthesis of this compound allows for the exploration of SAR. By modifying different substituents on the thiazole and acetamide portions, researchers can identify optimal structures that enhance biological activity. This approach is critical for drug development, as it helps in understanding how structural changes affect efficacy.
Biological Interaction Studies
Understanding how this compound interacts with biological macromolecules (such as proteins and nucleic acids) is essential for elucidating its mechanism of action. Interaction studies can reveal insights into its binding affinities and potential therapeutic targets.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of thiazole compounds demonstrated significant antimicrobial activity against various bacterial strains. The unique structure of this compound suggests it could exhibit similar or enhanced effects due to its specific functional groups.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies have shown that certain thiazole derivatives can inhibit cancer cell proliferation. The incorporation of the phenoxy group in N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-phenooxyacetamide may provide additional pathways for interaction with cancer-related targets, warranting further investigation.
Mechanism of Action
The mechanism of action of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Synthesis Efficiency: Derivatives with electron-withdrawing groups (e.g., 4-chlorobenzylidene in Compound 9) exhibit higher yields (90%) compared to nitro-substituted analogs (53–65%). The target compound’s phenoxy group may influence reactivity but requires experimental validation.
- Thermal Stability : Melting points vary widely (147–207°C), with bulkier substituents (e.g., indole in Compound 10) correlating with higher values.
Pharmacological Activity Comparisons
Anticancer Activity
Thiazole derivatives in demonstrated potent activity against HepG-2 hepatocellular carcinoma, with IC50 values as low as 1.61 μg/mL for Compound 7b. However, substituents like nitro or methoxy groups may modulate potency.
Anti-Inflammatory Activity
In , pyridyl-triazole acetamide derivatives (e.g., AS111) showed superior anti-inflammatory activity compared to diclofenac. While the target compound lacks a triazole moiety, its phenoxy group could enhance lipid solubility and target engagement, warranting further study.
Substituent Effects on Bioactivity
- Phenyl vs. Chlorophenyl : Chlorine substituents (e.g., Compound 9) may improve metabolic stability but could reduce solubility.
- Phenoxy vs. Methoxy: The phenoxy group in the target compound may offer enhanced π-π stacking interactions compared to methoxy groups in analogs like Compound 9.
- Thioether Linkage : The thioether in the target compound mirrors bioactive structures in and , which are critical for binding to cysteine-rich enzymatic pockets.
Biological Activity
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-phenoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring, an acetamide functional group, and a phenoxy group, which contribute to its diverse biological activities. The molecular formula is with a molecular weight of approximately 375.5 g/mol. The presence of multiple functional groups allows for various interactions with biological targets, making it a candidate for further pharmacological studies.
Biological Activities
Preliminary studies suggest that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Compounds with similar thiazole structures have demonstrated antimicrobial properties, indicating potential effectiveness against bacterial and fungal strains.
- Anticancer Activity : Thiazole derivatives are known for their anticancer properties. Studies have shown that modifications in the thiazole ring can enhance cytotoxicity against various cancer cell lines.
- β-cell Protective Activity : Related compounds have shown promise in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial for diabetes treatment.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes some related compounds and their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-methylthiazol-2-yl)-acetamide | Methyl group on thiazole | Antimicrobial |
| N-(4-methylthiazol-5-yloxy)acetamide | Ether linkage instead of thioether | Anticancer |
| N-(5-bromo-thiazolyl)benzamide | Bromine substitution on thiazole | Antitumor |
The specific substitution patterns on both the thiazole and acetamide moieties in this compound may enhance its biological activity compared to similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential of thiazole-based compounds in various therapeutic applications:
- Antitumor Studies : Research has shown that thiazole derivatives exhibit significant cytotoxicity against cancer cell lines such as human glioblastoma and melanoma, with IC50 values often lower than those of standard chemotherapeutics like doxorubicin .
- Diabetes Treatment : A study identified a novel scaffold of β-cell protective compounds that could mitigate ER stress-induced cell death, showcasing the therapeutic potential of similar structures .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with protein targets, revealing important hydrophobic contacts that contribute to their biological efficacy .
Q & A
Basic Research Questions
1. Synthesis Optimization and Multi-Step Pathways Q: What are the critical steps and reaction conditions for synthesizing N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-phenoxyacetamide? A: The synthesis involves:
- Step 1: Formation of the thiazole core via cyclization using precursors like thiourea derivatives and α-haloketones under reflux in solvents (e.g., acetic acid or DMF) .
- Step 2: Introduction of the phenoxyacetamide moiety via nucleophilic substitution, optimized with potassium carbonate in DMF at room temperature .
- Key Conditions: Control temperature (70–100°C for cyclization), pH (alkaline for substitution), and monitor progress via TLC. Purification uses recrystallization (ethanol/water) or column chromatography .
2. Structural Characterization Techniques Q: Which analytical methods are essential for confirming the structure of this compound? A: A combination of:
- NMR Spectroscopy: H and C NMR to verify substituent positions and backbone integrity .
- Mass Spectrometry (HRMS): For molecular weight validation and fragmentation pattern analysis .
- Elemental Analysis: Confirms C, H, N, S content (±0.4% deviation) .
- IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1680 cm, thioether S-C at ~680 cm) .
3. Preliminary Biological Activity Screening Q: How can researchers evaluate the compound’s potential biological activities? A: Standard assays include:
- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer: MTT assay on cell lines (e.g., HeLa, MCF-7) with IC determination .
- In Vivo Models: Acute toxicity studies in Wistar rats (oral dosing, 14-day observation) to establish LD .
Advanced Research Questions
4. Structure-Activity Relationship (SAR) Studies Q: How can structural modifications enhance biological activity? A: Key strategies:
- Thiazole Core Modifications: Substitute phenyl with heteroaromatic groups (e.g., furan, pyridine) to improve solubility or target affinity .
- Acetamide Tail Optimization: Replace phenoxy with alkoxy or amino groups to alter pharmacokinetics (e.g., logP, bioavailability) .
- Data-Driven SAR: Compare analogs using tables like:
| Analog Structure | Key Modification | Activity Change (vs. Parent) |
|---|---|---|
| Thieno[2,3-d]pyrimidine core | Added oxadiazole ring | 2× ↑ Anticancer activity |
| Simplified thiazole derivative | Removed acetamide | Loss of antimicrobial effect |
5. Addressing In Vitro-In Vivo Efficacy Discrepancies Q: How to resolve contradictions between cell-based assays and animal studies? A: Methodological approaches:
- Metabolic Stability: Liver microsomal assays (e.g., CYP450 metabolism profiling) .
- Bioavailability Studies: Pharmacokinetic (PK) analysis via LC-MS/MS to measure plasma concentrations post-administration .
- Formulation Adjustments: Use nanoemulsions or liposomes to enhance solubility and tissue penetration .
6. Computational Modeling for Mechanism Prediction Q: How can molecular docking and dynamics inform target identification? A: Steps include:
- Target Selection: Prioritize proteins (e.g., EGFR, tubulin) based on structural homology to known thiazole targets .
- Docking Software: AutoDock Vina or Schrödinger Suite for binding affinity estimation (ΔG ≤ -8 kcal/mol suggests strong interaction) .
- MD Simulations (GROMACS): Assess ligand-protein stability over 100 ns; RMSD < 2 Å indicates stable binding .
7. Metabolic Pathway Elucidation Q: What methods identify primary metabolic pathways and metabolites? A: Use:
- Radiolabeled Tracers: C-labeled compound incubated with hepatocytes; metabolites detected via scintillation counting .
- LC-HRMS: Identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation) using fragmentation patterns .
- CYP Inhibition Assays: Co-incubate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to map enzymatic involvement .
8. Toxicity and Selectivity Profiling Q: How to assess selectivity between cancerous and normal cells? A: Combine:
- In Vitro Cytotoxicity: Compare IC in cancer (HeLa) vs. normal (HEK293) cells. Selectivity index >3 is favorable .
- Genotoxicity: Ames test for mutagenicity; comet assay for DNA damage .
- In Vivo Organ Toxicity: Histopathology of liver/kidney tissue in treated mice .
9. Crystallographic Conformational Analysis Q: How does crystallography clarify bioactive conformations? A:
- X-Ray Diffraction: Single-crystal analysis reveals bond angles/planarity of the thiazole-acetamide backbone .
- Density Functional Theory (DFT): Compare experimental vs. computed geometries (RMSD < 0.1 Å validates accuracy) .
10. Synergistic Effects with Adjuvant Therapies Q: How to evaluate combinatorial effects with existing drugs? A: Methods include:
- Checkerboard Assay: Determine fractional inhibitory concentration (FIC) indices; FIC ≤0.5 indicates synergy .
- In Vivo Combination Studies: Co-administer with cisplatin in xenograft models; measure tumor volume reduction vs. monotherapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
